- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)
7-bromo-2,4-dichloro-quinazoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-2,4-dichloroquinazoline
- 2,4-DICHLORO-7-BROMOQUINAZOLINE
- 7-Bromo-2,4-dichloroquizoline
- 7-bromo-2,4-dichioro-quinazoline
- 7-bromo-2,4-dichloro-quinazoline
- PubChem20944
- RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Quinazoline, 7-bromo-2,4-dichloro-
- TRA0051196
- PB19068
- VZ22528
- SY007273
- BC004611
- AB1000938
- W9790
- ST24029893
- 7-Bromo-2,4-dichloroquinazoline (ACI)
-
- MDL: MFCD09954890
- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
- InChI Key: RDCSNKDVAPJWGR-UHFFFAOYSA-N
- SMILES: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1
Computed Properties
- Exact Mass: 275.88600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 193
- Topological Polar Surface Area: 25.8
Experimental Properties
- PSA: 25.78000
- LogP: 3.69910
7-bromo-2,4-dichloro-quinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
7-bromo-2,4-dichloro-quinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-bromo-2,4-dichloro-quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091633-250mg |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 95% | 250mg |
£53.00 | 2022-03-01 | |
| Fluorochem | 091633-1g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 95% | 1g |
£84.00 | 2022-03-01 | |
| Fluorochem | 091633-10g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | 95% | 10g |
£394.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY672-50mg |
7-bromo-2,4-dichloro-quinazoline |
959237-68-4 | 98% | 50mg |
125.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY672-200mg |
7-bromo-2,4-dichloro-quinazoline |
959237-68-4 | 98% | 200mg |
203.0CNY | 2021-08-04 | |
| Chemenu | CM104427-5g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 5g |
$363 | 2021-08-06 | |
| Chemenu | CM104427-10g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 10g |
$517 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 10g |
¥935.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 0.25g |
¥62.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-1g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 1g |
¥150.00 | 2025-04-11 |
7-bromo-2,4-dichloro-quinazoline Production Method
Production Method 1
1.2 Reagents: Water ; 0 °C
Production Method 2
- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 3
1.2 5 h, 120 °C; cooled; 18 h, rt
- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,
Production Method 4
1.2 5 h, 120 °C; cooled; 18 h, rt
- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,
Production Method 5
- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 6
- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor, Nature Chemical Biology, 2020, 16(7), 749-755
Production Method 7
- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907
Production Method 8
1.2 Reagents: Water ; cooled
- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core, ACS Medicinal Chemistry Letters, 2021, 12(4), 610-616
Production Method 10
- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,
Production Method 12
- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumannii, Antimicrobial Agents and Chemotherapy, 2017, 61(6),
Production Method 13
1.2 Solvents: Water ; 30 min, cooled
- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,
Production Method 14
1.2 Reagents: Water ; rt
- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,
7-bromo-2,4-dichloro-quinazoline Raw materials
- 2-Amino-6-bromobenzoic acid
- 2-Amino-4-bromobenzonitrile
- Urea
- 2-Amino-4-bromobenzoic acid
- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
7-bromo-2,4-dichloro-quinazoline Preparation Products
7-bromo-2,4-dichloro-quinazoline Suppliers
7-bromo-2,4-dichloro-quinazoline Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 7-bromo-2,4-dichloro-quinazoline
7-Bromo-2,4-Dichloro-Quinazoline: A Comprehensive Overview
7-Bromo-2,4-dichloro-quinazoline, with the CAS number 959237-68-4, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, a class of bicyclic aromatic compounds that have been extensively studied for their diverse biological activities. The structure of 7-bromo-2,4-dichloro-quinazoline consists of a quinazoline core with bromine and chlorine substituents at specific positions, which significantly influence its chemical properties and biological functions.
The synthesis of 7-bromo-2,4-dichloro-quinazoline typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine or related compounds. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These efforts have not only improved the scalability of production but also opened new avenues for exploring its potential applications.
In terms of pharmacological properties, 7-bromo-2,4-dichloro-quinazoline has demonstrated promising activity in several biological assays. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant effects, making it a potential candidate for therapeutic interventions in conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, recent research has highlighted its ability to modulate key cellular pathways involved in cancer progression, suggesting its potential as an anticancer agent.
The structural uniqueness of 7-bromo-2,4-dichloro-quinazoline lies in its halogen substitution pattern. The bromine atom at position 7 and chlorine atoms at positions 2 and 4 create a highly electron-deficient aromatic system. This electronic configuration enhances the compound's reactivity towards nucleophilic attack, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the presence of halogens contributes to its lipophilicity, which is crucial for drug design as it influences absorption and bioavailability.
Recent studies have also explored the use of 7-bromo-2,4-dichloro-quinazoline as a building block in medicinal chemistry. By incorporating this compound into larger molecular frameworks, researchers have successfully synthesized novel analogs with improved pharmacokinetic profiles. For instance, the development of prodrugs derived from 7-bromo-2,4-dichloro-quinazoline has shown enhanced solubility and reduced toxicity in preclinical models.
In conclusion, 7-bromo-2,4-dichloro-quinazoline represents a versatile molecule with significant potential in both academic research and industrial applications. Its unique chemical properties and promising biological activities continue to drive innovative research across multiple disciplines. As advancements in synthetic methods and pharmacological studies progress, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
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